1'-(2,5-Dichlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one
Description
1’-(2,5-Dichlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound characterized by its spirocyclic structure. This compound features a unique arrangement where a chroman ring is fused with a piperidin ring through a spiro carbon atom, and it is further substituted with a 2,5-dichlorobenzoyl group. The presence of these functional groups and the spirocyclic framework imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of research.
Properties
IUPAC Name |
1'-(2,5-dichlorobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO3/c21-13-5-6-16(22)15(11-13)19(25)23-9-7-20(8-10-23)12-17(24)14-3-1-2-4-18(14)26-20/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMYKZUETYCZIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(2,5-Dichlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of a chroman derivative with 2,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by the cyclization of the resulting intermediate with a piperidin derivative under basic conditions to form the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1’-(2,5-Dichlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1’-(2,5-Dichlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific pathways.
Industry: Utilized in the development of novel materials with unique properties due to its spirocyclic structure
Mechanism of Action
The mechanism of action of 1’-(2,5-Dichlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Spiroindoles: Compounds with a spirocyclic structure involving an indole ring.
Spirooxindoles: Compounds with a spirocyclic structure involving an oxindole ring.
Spirobenzofurans: Compounds with a spirocyclic structure involving a benzofuran ring
Uniqueness: 1’-(2,5-Dichlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one is unique due to the presence of the 2,5-dichlorobenzoyl group and the specific arrangement of the chroman and piperidin rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
1'-(2,5-Dichlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a spirocyclic framework that is crucial for its biological activity. Its IUPAC name is this compound, and it has a molecular formula of C₁₃H₁₅Cl₂N₁O₂. The compound is characterized by the presence of a dichlorobenzoyl group which enhances its reactivity and interaction with biological targets.
1. Antiparasitic Activity
Research indicates that derivatives of spiro[chroman-2,4'-piperidin]-4-one exhibit significant antiparasitic activity. For instance, compounds based on this scaffold have shown effectiveness against various parasites such as Trypanosoma brucei and Leishmania major. A study demonstrated that certain derivatives had IC50 values in the low micromolar range against these parasites, indicating potent activity .
2. Inhibition of Acetyl-CoA Carboxylase
The compound has been evaluated for its ability to inhibit acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Several derivatives showed ACC inhibitory activity in the low nanomolar range. For example, one derivative reduced the respiratory quotient in mice, suggesting enhanced fat oxidation even on a high-carbohydrate diet .
3. Antimicrobial Activity
Preliminary studies suggest that spiro[chroman-2,4'-piperidin]-4-one derivatives may possess antimicrobial properties. This activity is attributed to their ability to disrupt cellular functions in microorganisms .
Structure-Activity Relationship (SAR)
The biological activities of this compound can be understood through structure-activity relationship studies. Modifications to the spirocyclic structure and substitution patterns on the benzoyl moiety significantly influence the potency and selectivity of these compounds against specific biological targets.
| Modification | Effect on Activity |
|---|---|
| Addition of halogen substituents | Increased antiparasitic activity |
| Variation in side chains | Altered ACC inhibition potency |
Case Studies
Several case studies have highlighted the efficacy of spiro[chroman-2,4'-piperidin]-4-one derivatives:
- Case Study 1 : A derivative was tested against Trypanosoma brucei, showing an IC50 value of 49 µM. This study established a link between chemical modifications and enhanced antiparasitic properties.
- Case Study 2 : Another study focused on the inhibition of ACC in C57BL/6J mice. The results indicated that certain derivatives could significantly enhance fat oxidation rates compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
